molecular formula C18H20BClN2O3 B13877240 2-chloro-N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-chloro-N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13877240
M. Wt: 358.6 g/mol
InChI Key: AXLNIDUZXZABJP-UHFFFAOYSA-N
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Description

2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C18H21BN2O3. It is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps :

    Borylation: The introduction of the boronic acid moiety is achieved through a borylation reaction. This involves the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate.

    Coupling Reaction: The borylated intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction with an appropriate amine and a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C18H20BClN2O3

Molecular Weight

358.6 g/mol

IUPAC Name

2-chloro-N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H20BClN2O3/c1-17(2)18(3,4)25-19(24-17)12-8-9-13(14(20)11-12)16(23)22-15-7-5-6-10-21-15/h5-11H,1-4H3,(H,21,22,23)

InChI Key

AXLNIDUZXZABJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3=CC=CC=N3)Cl

Origin of Product

United States

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